N'-Butyl-N-(2-hydroxyphenyl)-N-methylurea
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Overview
Description
N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a butyl group, a hydroxyphenyl group, and a methyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction conditions typically involve mild temperatures and the use of hydrochloric acid to activate the potassium cyanate as an electrophile .
Industrial Production Methods: In industrial settings, the production of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economic and environmental considerations, with a focus on resource-efficient and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea include hydrochloric acid, potassium cyanate, and various alkylating agents . The reaction conditions are typically mild, with temperatures around 25°C and the use of water as a solvent.
Major Products Formed: The major products formed from the reactions of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea depend on the specific reagents and conditions used. For example, the reaction with alkylating agents can lead to the formation of N-alkylated derivatives .
Scientific Research Applications
N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In industry, it is employed in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction . These reactions can lead to the formation of reactive intermediates that interact with biological molecules, thereby exerting their effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea include other N-substituted ureas, such as N-butyl-N-methylurea and N-(2-hydroxyphenyl)-N-methylurea . These compounds share similar chemical structures and properties but differ in their specific substituents.
Uniqueness: N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea is unique due to the presence of both a butyl group and a hydroxyphenyl group attached to the urea moiety. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
CAS No. |
24289-68-7 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-butyl-1-(2-hydroxyphenyl)-1-methylurea |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-9-13-12(16)14(2)10-7-5-6-8-11(10)15/h5-8,15H,3-4,9H2,1-2H3,(H,13,16) |
InChI Key |
LDFBZTXYLQRLPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N(C)C1=CC=CC=C1O |
Origin of Product |
United States |
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